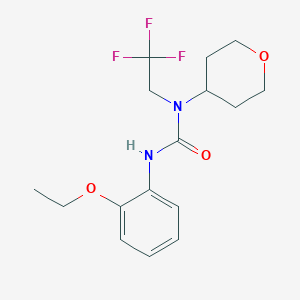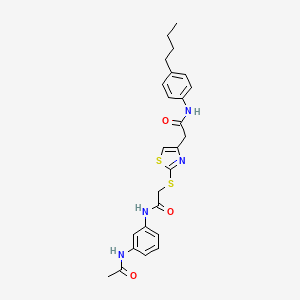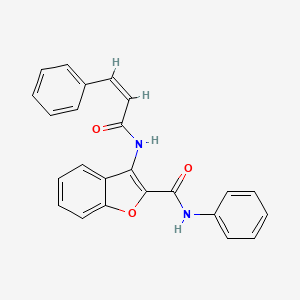![molecular formula C17H14ClNOS B2393222 {2-[(4-氯苄基)硫代]-3-喹啉基}甲醇 CAS No. 866049-61-8](/img/structure/B2393222.png)
{2-[(4-氯苄基)硫代]-3-喹啉基}甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chlorobenzyl group attached to a sulfanyl group, which is further connected to a quinoline ring system
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptoquinoline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to a reduction process using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of {2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzyl derivatives.
作用机制
The mechanism of action of {2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]quinoxaline
- 2-[(4-Chlorobenzyl)sulfanyl]benzoic acid
- 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde
Uniqueness
{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group and the sulfanyl linkage to the quinoline ring system differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity profiles in chemical reactions.
属性
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c18-15-7-5-12(6-8-15)11-21-17-14(10-20)9-13-3-1-2-4-16(13)19-17/h1-9,20H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFDQLRFXPALMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2393140.png)
![ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2393141.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2393143.png)
![Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2393145.png)


![3-[(4-fluorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2393150.png)

![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2393154.png)

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2393158.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2393160.png)
![Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate](/img/structure/B2393162.png)
